molecular formula C18H16N2O3 B556254 N-Benzoyl-L-Tryptophan CAS No. 4302-66-3

N-Benzoyl-L-Tryptophan

Cat. No.: B556254
CAS No.: 4302-66-3
M. Wt: 308,33 g/mole
InChI Key: WPBCXLCJWLNDPV-INIZCTEOSA-N
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Description

Synthesis Analysis

The synthesis of tryptophan derivatives involves targeting the amine of the tryptophan side chain with various substituted/unsubstituted phenacyl, benzoyl, and benzyl molecules . Ergot alkaloids, which are indole compounds biosynthetically derived from L-tryptophan, represent a large group of fungal nitrogen metabolites found in nature .


Molecular Structure Analysis

L-Tryptophan, N-benzoyl-, methyl ester, a related compound, contains a total of 44 bonds. There are 26 non-H bonds, 18 multiple bonds, 6 rotatable bonds, 2 double bonds, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ester (aliphatic), 1 secondary amide (aromatic), and 1 Pyrrole .


Chemical Reactions Analysis

The trypsin activity assay uses the artificial substrate Nα-benzoyl-L-arginine-p-nitroanilide (BAPNA). The response surface modeling (RSM) approach is exploited to design and evaluate the combined effects of relevant factors on the inhibition of trypsin by the competitive inhibitor benzamidine .


Physical And Chemical Properties Analysis

Tryptophan is an aromatic amino acid with unique physico-chemical properties. It is often encountered in membrane proteins, especially at the level of the water/bilayer interface. It plays a role in membrane protein stabilization, anchoring, and orientation in lipid bilayers .

Scientific Research Applications

  • Enzymatic Reactions with Tryptophanase and Tyrosine Phenol-Lyase : N-Benzoyl-L-Tryptophan can participate in enzymatic reactions involving tryptophanase and tyrosine phenol-lyase, suggesting its utility in studies related to enzyme kinetics and biochemical pathways (Phillips, 1987).

  • Pharmacological Targets in L-Tryptophan Metabolism : Derivatives of L-Tryptophan, including this compound, have potential as therapeutic targets in various neurological, metabolic, and psychiatric disorders due to their roles in L-Tryptophan metabolism (Modoux, Rolhion, Mani, & Sokol, 2020).

  • Function as Cholecystokinin Receptor Antagonists : this compound, among other derivatives, has been studied for its ability to function as a cholecystokinin receptor antagonist, which is relevant in gastrointestinal research and potential therapeutic applications (Jensen, Jones, & Gardner, 1983).

  • Metabolic Engineering for L-Tryptophan Production : Research on improving the microbial production of L-Tryptophan, a precursor of this compound, involves modifying metabolic pathways in bacteria like Escherichia coli. This has implications for biotechnological production of amino acids and their derivatives (Gu et al., 2012); (Niu et al., 2019).

  • Photolabeling in Biochemical Studies : this compound and similar compounds are used in photolabeling studies, for instance, in the analysis of calmodulin-binding peptides. This has applications in understanding protein interactions and signaling pathways (Kauer, Erickson-Viitanen, Wolfe, & DeGrado, 1986).

  • Health Benefits and Nutritional Analysis : The broader field of tryptophan research, including derivatives like this compound, encompasses its nutritional significance and potential therapeutic applications in various diseases, reflecting its diverse biological roles (Friedman, 2018).

Mechanism of Action

Target of Action

N-Benzoyl-L-Tryptophan, also known as Benzoyl-L-tryptophan, is a derivative of the essential amino acid L-Tryptophan . The primary targets of this compound are likely to be the enzymes involved in the metabolism of L-Tryptophan . These enzymes, metabolites themselves, or their receptors represent potential therapeutic targets .

Mode of Action

It’s likely that it interacts with its targets, the enzymes involved in l-tryptophan metabolism, leading to changes in the metabolic pathways .

Biochemical Pathways

L-Tryptophan is metabolized via three pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . This compound, being a derivative of L-Tryptophan, may affect these pathways and their downstream effects. Disruptions in L-Tryptophan metabolism are reported in several neurological, metabolic, psychiatric, and intestinal disorders .

Pharmacokinetics

The metabolism of l-tryptophan, the parent compound, is well-understood . Most L-Tryptophan is metabolized via the kynurenine pathway, while the remainder is utilized in the synthesis of serotonin and melatonin .

Result of Action

The metabolism of l-tryptophan significantly affects mammalian physiology, including gastrointestinal functions, immunity, metabolism, and the nervous system . Therefore, it’s plausible that this compound, as a derivative of L-Tryptophan, may have similar effects.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the pH-influenced protein conformation may be a key feature determining the extent of hydrolysis . Additionally, the composition of chyme that enters the duodenum changes over time, with varying extents of gastric acidification and hydrolysis .

Biochemical Analysis

Biochemical Properties

N-Benzoyl-L-Tryptophan plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted . For instance, in the biosynthesis of L-tryptophan, this compound may interact with key enzymes and proteins .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The mechanism of action of this compound at the molecular level is complex. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

(2S)-2-benzamido-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c21-17(12-6-2-1-3-7-12)20-16(18(22)23)10-13-11-19-15-9-5-4-8-14(13)15/h1-9,11,16,19H,10H2,(H,20,21)(H,22,23)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBCXLCJWLNDPV-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351669
Record name N-Benzoyl-L-Tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4302-66-3
Record name N-Benzoyl-L-Tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What happens when Benzoyl-L-Tryptophan is reacted with potassium superoxide?

A1: Research indicates that reacting Benzoyl-L-Tryptophan with potassium superoxide (KO2) in dimethyl sulfoxide leads to the formation of 2-benzoylamino-4-(2-formylaminophenyl)-4-oxobutanoic acid as the major product (42.1% yield) []. Additionally, a secondary product, 1-benzoyl-2-carboxy-3a-hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole, is also formed with a yield of 27.4% []. This suggests that potassium superoxide can facilitate the oxidation of Benzoyl-L-Tryptophan, leading to the formation of specific oxidized derivatives.

Q2: Has Benzoyl-L-Tryptophan been found in natural sources?

A2: While Benzoyl-L-Tryptophan itself hasn't been widely reported as a natural product, a structurally similar compound, 13-N-benzoyl-l-tryptophan-1-N-β-d-glucopyranoside, was recently isolated from the flowers of Pueraria lobata []. This finding suggests the possibility of discovering other naturally occurring Benzoyl-L-Tryptophan derivatives with potential biological activities.

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